molecular formula C15H16N2O4 B309702 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide

2,4,5-trimethoxy-N-(3-pyridinyl)benzamide

Katalognummer: B309702
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: JNJUITLPNSIJKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with three methoxy groups at positions 2, 4, and 5, and a pyridin-3-yl group attached to the nitrogen atom of the amide.

Eigenschaften

Molekularformel

C15H16N2O4

Molekulargewicht

288.3 g/mol

IUPAC-Name

2,4,5-trimethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C15H16N2O4/c1-19-12-8-14(21-3)13(20-2)7-11(12)15(18)17-10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18)

InChI-Schlüssel

JNJUITLPNSIJKX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2=CN=CC=C2)OC)OC

Kanonische SMILES

COC1=CC(=C(C=C1C(=O)NC2=CN=CC=C2)OC)OC

Löslichkeit

43.2 [ug/mL]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with pyridin-3-ylamine under appropriate conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

  • Oxidation of methoxy groups yields aldehydes or carboxylic acids.
  • Reduction of the amide group yields the corresponding amine.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to identify the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

  • 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 3-Hydroxy-N-(4-methylphenyl)benzamide
  • 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

Uniqueness: 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is unique due to the specific arrangement of methoxy groups and the pyridin-3-yl substitution, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.